molecular formula C27H30N2O5S B281027 METHYL 2-[4-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE

METHYL 2-[4-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE

Cat. No.: B281027
M. Wt: 494.6 g/mol
InChI Key: CYSZYHXKKKGCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[4-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE is a complex organic compound with the molecular formula C27H30N2O5S and a molecular weight of 494.6 g/mol . This compound is characterized by its intricate structure, which includes a sulfonyl group, a tert-butyl group, and multiple aromatic rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with 4-aminobenzoic acid, followed by esterification with methanol . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

METHYL 2-[4-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL 2-[4-(5-TERT-BUTYL-2,3-DIMETHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Properties

Molecular Formula

C27H30N2O5S

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 2-[[4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoyl]amino]benzoate

InChI

InChI=1S/C27H30N2O5S/c1-17-15-20(27(3,4)5)16-24(18(17)2)35(32,33)29-21-13-11-19(12-14-21)25(30)28-23-10-8-7-9-22(23)26(31)34-6/h7-16,29H,1-6H3,(H,28,30)

InChI Key

CYSZYHXKKKGCOJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OC)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OC)C(C)(C)C

Origin of Product

United States

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